molecular formula C8H9FN2O2 B2519338 Methyl 2-fluoro-4-hydrazinylbenzoate CAS No. 1367356-26-0

Methyl 2-fluoro-4-hydrazinylbenzoate

Cat. No. B2519338
CAS RN: 1367356-26-0
M. Wt: 184.17
InChI Key: ZAHOCWNHNWSCHI-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-hydrazinylbenzoate is a compound that is not directly described in the provided papers. However, the papers do discuss related compounds and their synthesis, properties, and applications, which can provide insights into the potential characteristics of methyl 2-fluoro-4-hydrazinylbenzoate. For instance, the synthesis of related hydrazine-containing compounds and fluorinated benzoates is discussed, which could be relevant to the synthesis of methyl 2-fluoro-4-hydrazinylbenzoate .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from different precursors. For example, 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide was synthesized using microwave-aided hydrazinolysis followed by acylation with 4-fluorobenzoyl chloride . Similarly, 4-methyl-2-hydrazinobenothiazole was synthesized from 4-methyl-2-aminobenzothiazole hydrochloride using a substitution reaction with ethylene glycol as a solvent . These methods suggest that the synthesis of methyl 2-fluoro-4-hydrazinylbenzoate could potentially involve a hydrazinolysis step followed by acylation or a substitution reaction with appropriate reagents and conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. Single crystal X-ray structure determination was used to study the crystal structure of methyl 4-hydroxybenzoate, revealing a 3D framework formed via extensive intermolecular hydrogen bonding . Computational calculations using Gaussian 09W program, Hartree Fock (HF), and Density Functional Theory (DFT) methods were also employed to understand the molecular structure and interactions . These techniques could be applied to methyl 2-fluoro-4-hydrazinylbenzoate to gain insights into its molecular structure and stability.

Chemical Reactions Analysis

The papers describe various chemical reactions involving hydrazine derivatives and fluorinated compounds. Cyclization reactions with formic acid, condensation reactions with o-fluorobenzaldehydes, and Jacobsen cyclization for the synthesis of fluorinated benzothiazoles are some of the reactions discussed . These reactions highlight the reactivity of hydrazine groups and fluorinated aromatic compounds, which could be relevant to the chemical behavior of methyl 2-fluoro-4-hydrazinylbenzoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. For example, the experimental FT-IR spectrum of methyl 4-hydroxybenzoate correlated strongly with computed vibrational spectra, and the energies of frontier orbitals were used to calculate chemical quantum parameters . The cytotoxic properties of fluorinated benzothiazoles were also investigated, showing potent activity in certain human cell lines . These studies provide a foundation for predicting the properties of methyl 2-fluoro-4-hydrazinylbenzoate, such as its spectroscopic characteristics and potential biological activity.

Scientific Research Applications

Antitumor Applications

A key area of application for derivatives of Methyl 2-fluoro-4-hydrazinylbenzoate is in antitumor research. Novel 2-(4-aminophenyl)benzothiazoles, related to the chemical structure of interest, have been identified to possess selective and potent antitumor properties both in vitro and in vivo. These compounds undergo biotransformation by cytochrome P 450 1A1 to active metabolites. The amino acid conjugation to the exocyclic primary amine function has been used to overcome limitations posed by drug lipophilicity, leading to water-soluble, chemically stable prodrugs. Such prodrugs have shown efficacy in retarding the growth of breast and ovarian xenograft tumors with manageable toxic side effects, indicating potential suitability for clinical evaluation (Bradshaw et al., 2002).

Insecticidal Activity

Research into the insecticidal activity of compounds containing the phenoxyfluorophenyl group, closely related to Methyl 2-fluoro-4-hydrazinylbenzoate, has been conducted. This includes the synthesis of 1,3,4‐oxadiazoles derivatives, which have shown activity against certain crop pests. Such findings suggest the potential of these compounds in agricultural applications to protect crops from pests (Mohan et al., 2004).

Antimicrobial and Antituberculosis Activity

Compounds derived from or related to Methyl 2-fluoro-4-hydrazinylbenzoate have been evaluated for their antimicrobial properties. A series of hydrazide hydrazones and 1,3,4-oxadiazolines of 4-fluorobenzoic acid hydrazide were prepared and tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing potential as antimicrobial agents. Additionally, derivatives have been synthesized with the aim of evaluating their antimycobacterial activity towards Mycobacterium tuberculosis H37Rv, with some compounds showing significant inhibitory activity (Rollas et al., 2002; Koçyiğit-Kaymakçıoğlu et al., 2009).

Imaging and Diagnostic Applications

The research has extended into diagnostic applications, where fluorinated 2-arylbenzothiazoles, related to Methyl 2-fluoro-4-hydrazinylbenzoate, have been explored as potential antitumor drugs and as novel probes for positron emission tomography (PET) to image tyrosine kinase in cancers. This illustrates the compound's potential utility in developing diagnostic tools for cancer imaging (Wang et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

methyl 2-fluoro-4-hydrazinylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-13-8(12)6-3-2-5(11-10)4-7(6)9/h2-4,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHOCWNHNWSCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)NN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-fluoro-4-hydrazinylbenzoate

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